molecular formula C27H26FN5O B2424357 16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 384365-79-1

16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile

Cat. No.: B2424357
CAS No.: 384365-79-1
M. Wt: 455.537
InChI Key: RCDLFTMBOGSYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the fluoro and methoxy groups may also have significant effects on the compound’s properties and reactivity .


Chemical Reactions Analysis

The specific chemical reactions that this compound undergoes would depend on the conditions and reagents present. As with the synthesis, a detailed analysis of the compound’s reactivity would require expert knowledge in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from the molecular formula and weight, but detailed information such as melting point, solubility, and stability would require experimental determination .

Scientific Research Applications

Tubulin Polymerization Inhibitors

Compounds related to the specified chemical structure have been studied for their antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. This mechanism is crucial for halting tumor growth as it blocks cell division. A study reported a series of analogues derived from tricyclic heterocycles, showcasing significant inhibition of tubulin polymerization and induction of G2/M phase cell cycle blockade, suggesting the potential of structurally related compounds for cancer therapy (Prinz et al., 2017).

Neurological and Oncological Applications

Compounds structurally related to "16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile" have shown promising results in neurological and oncological research. For instance, fluorine-18 labeled analogues of 5-HT1A antagonists have been developed for potential use in PET imaging, aiding in the diagnosis and study of psychiatric disorders (Lang et al., 1999). Additionally, analogues have been examined for their ability to bind to serotonin and dopamine receptors, offering insights into the development of drugs for neurological conditions and psychiatric disorders (Abate et al., 2011).

Antimicrobial and Antiviral Properties

Research on structurally similar compounds has also explored their antimicrobial and antiviral properties. New derivatives have been synthesized and evaluated for their effectiveness against neurotoxicity and cerebral infarction, indicating potential therapeutic applications in neuroprotection and the treatment of infectious diseases (Zhong et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Properties

IUPAC Name

16-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O/c1-34-25-10-9-19(28)15-18(25)17-31-11-13-32(14-12-31)27-21-6-4-5-20(21)22(16-29)26-30-23-7-2-3-8-24(23)33(26)27/h2-3,7-10,15H,4-6,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDLFTMBOGSYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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